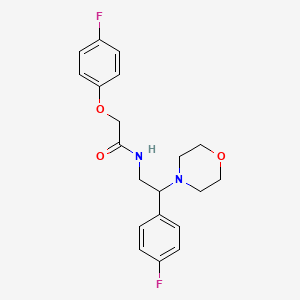
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide” is a complex organic molecule. It contains a morpholine ring, which is often found in pharmaceuticals, and two fluorophenyl groups, which can enhance the bioactivity of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, two phenyl rings substituted with fluorine atoms, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The morpholine ring, the fluorophenyl groups, and the acetamide group could potentially undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Jayadevappa et al. (2012) reported the synthesis of a new class of biologically active compounds closely related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide. These compounds were synthesized from hydroxyphenylacetic acid and tested for antimicrobial activity using the disc agar diffusion technique. The synthesized compounds showed superior in vitro activity against a variety of fungal and bacterial strains compared to standard drugs like clotrimazole and streptomycin (Jayadevappa, H., Nagendrappa, G., Umesh, S., & Chandrashekar, S., 2012).
Neurochemical Substrates
Another study investigated modafinil, a compound similar in structure to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, focusing on its effect on dopamine and norepinephrine transporters. This research provides insights into the neurochemical substrates of modafinil, suggesting potential applications in neuropsychiatric disorders (Madras, B., Xie, Z., Lin, Z., Jassen, A., Panas, H., Lynch, L., Johnson, R., Livni, E., Spencer, T., Bonab, A., Miller, G., & Fischman, A., 2006).
Antifungal Agents
Bardiot et al. (2015) identified derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which exhibit broad-spectrum antifungal activities. This study highlights the potential of these compounds, including those related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, in treating fungal infections (Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A., 2015).
Crystal Structure Analysis
Research by Smith and Lynch (2015) on the morpholinium salts of phenoxyacetic acid and its analogues, including compounds related to 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, provided insights into their crystal structures and hydrogen bonding. This study contributes to the understanding of the structural aspects of these compounds and their potential applications in materials science (Smith, G., & Lynch, D., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMTZYZWVUIEIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)
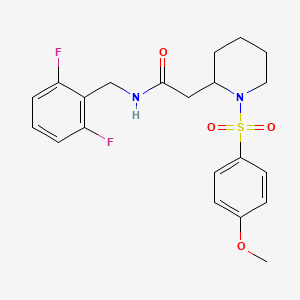
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)
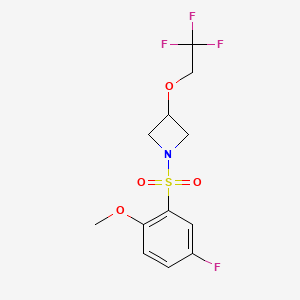
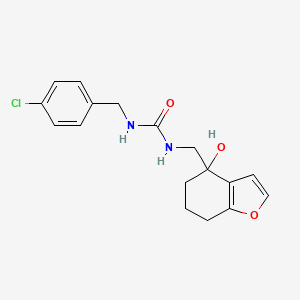
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)

![Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391062.png)
![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)
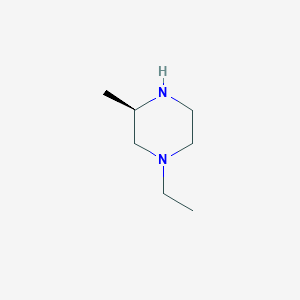
![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2391070.png)